(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-9-5(2-7)4(6)3-8-9/h3H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXLCHNMSSOLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262341 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-75-9 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 1 Methyl 1h Pyrazol 5 Yl Methanamine and Its Derivatives
General Strategies for Pyrazole (B372694) Ring Formation
The formation of the fundamental pyrazole ring is the cornerstone of synthesizing its derivatives. Numerous methodologies have been developed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. mdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction between a hydrazine and a β-dicarbonyl compound. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov
The versatility of this method lies in the wide availability of both hydrazine and 1,3-dicarbonyl precursors. Variations of the 1,3-dielectrophile component include α,β-unsaturated ketones and aldehydes, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. mdpi.comnih.gov The choice of substituted hydrazine (e.g., methylhydrazine) allows for the direct introduction of substituents at the N1 position of the pyrazole ring. However, when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, the reaction can produce a mixture of regioisomers, a challenge that often requires careful control of reaction conditions or the use of specific activating groups to direct the cyclization. nih.gov
| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Resulting Pyrazole Core | Reference |
|---|---|---|---|
| 1,3-Diketone (e.g., Acetylacetone) | Hydrazine Hydrate (B1144303) | 3,5-Dimethyl-1H-pyrazole | mdpi.com |
| α,β-Unsaturated Ketone (e.g., Chalcone) | Hydrazine Hydrate | 3,5-Diaryl-1H-pyrazole (after oxidation) | mdpi.com |
| β-Ketoester (e.g., Ethyl Acetoacetate) | Phenylhydrazine | Mixture of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and 5-Methyl-1-phenyl-1H-pyrazol-3(4H)-one | beilstein-journals.org |
| α-Oxoketene O,N-acetals | Hydrazine | 5-Aminopyrazoles | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, have emerged as a powerful tool for the efficient construction of complex molecules like pyrazoles. beilstein-journals.orgmdpi.com These reactions are highly atom-economical and step-economical, often allowing for the rapid generation of diverse molecular libraries from simple starting materials. mdpi.com
For pyrazole synthesis, MCRs can be designed to form the heterocyclic ring and install multiple substituents simultaneously. A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine derivative. beilstein-journals.orgmdpi.com For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can lead to highly substituted pyrano[2,3-c]pyrazoles. rsc.org These reactions often proceed through a cascade of well-known transformations, such as Knoevenagel condensation and Michael addition, followed by cyclization and aromatization. mdpi.com The use of catalysts, such as ionic liquids or mild bases like piperidine, can enhance the efficiency and yield of these transformations. mdpi.comias.ac.in
Transition metal catalysis offers sophisticated and often highly regioselective pathways to pyrazoles and their derivatives. These methods can be broadly divided into two categories: those that construct the pyrazole ring itself and those that functionalize a pre-existing pyrazole core. rsc.orgresearchgate.net
Ring-forming strategies include catalyst-mediated cycloadditions and annulations. For instance, titanium imido complexes can catalyze the multicomponent coupling of alkynes, nitriles, and azobenzene (B91143) derivatives to form polysubstituted pyrazoles through an oxidative N-N bond coupling mechanism. nih.gov Another approach involves the copper-catalyzed coupling of arylboronic acids with a protected diimide to generate a hydrazine precursor in situ, which then undergoes cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. nih.govbeilstein-journals.org
More commonly, transition metals like palladium, copper, and rhodium are used to catalyze the C-H functionalization of pre-formed pyrazole rings. rsc.org These reactions provide a direct method for introducing aryl, alkyl, or other functional groups onto the pyrazole core without the need for pre-functionalized starting materials (e.g., halopyrazoles), representing a more efficient and atom-economical approach to diversification. rsc.orgresearchgate.net
| Catalyst Type | Reaction Type | Description | Reference |
|---|---|---|---|
| Palladium (Pd) | C-H Arylation | Direct coupling of a C-H bond on the pyrazole ring with an aryl halide. | rsc.org |
| Copper (Cu) | Ullmann Coupling | N-arylation of pyrazoles with aryl halides. | beilstein-journals.org |
| Titanium (Ti) | Multicomponent Coupling | Catalyzes [2+2+1] cycloaddition of alkynes, nitriles, and an N-N source. | nih.gov |
| Iron (Fe) | Condensation Catalyst | Fe(III)-based ionic liquids can catalyze the condensation of hydrazines and 1,3-diketones. | ias.ac.in |
Photochemical and electrochemical methods represent green and innovative strategies for pyrazole synthesis, often proceeding under mild conditions without the need for harsh reagents. sonar.chthieme-connect.com
Photochemical approaches frequently utilize light to generate highly reactive intermediates in situ. A notable example is the "photoclick chemistry" synthesis of pyrazoles, which involves the photochemical extrusion of nitrogen from a 2,5-disubstituted tetrazole to generate a reactive nitrilimine. sonar.ch This dipole can then undergo a 1,3-dipolar cycloaddition with an alkyne to form the pyrazole ring. sonar.ch This method provides efficient access to a wide variety of pyrazoles with diverse functionalities. sonar.chresearchgate.net
Electrosynthesis offers an alternative reagent-free activation method. It can be used for the oxidative aromatization of pyrazolines to pyrazoles, replacing chemical oxidants with an electric current. rsc.org Furthermore, electrochemical methods have been developed for the direct functionalization of the pyrazole ring. For instance, 4-chloro-substituted pyrazoles can be synthesized via the anodic chlorination of pyrazoles in aqueous NaCl solutions. researchgate.net This technique provides a direct route to halogenated pyrazoles, which are valuable intermediates for further cross-coupling reactions. researchgate.net Dual-catalyzed systems, combining electrochemistry with another catalyst like iodide, have also been developed to access sulfonated pyrazoles from pyrazolones under external oxidant-free conditions. thieme-connect.com
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch flask, has emerged as a powerful technology for the synthesis of pyrazoles. mdpi.com This approach offers significant advantages, including enhanced safety, improved reaction control, higher reproducibility, and straightforward scalability. thieme-connect.comgalchimia.com
Flow reactors are particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction time and temperature. mdpi.com For example, the synthesis of pyrazoles from acetophenones has been achieved in a two-stage flow process, where an intermediate enaminone is formed in the first reactor coil and subsequently condensed with hydrazine in a second reactor to generate the final product with significantly reduced reaction times compared to batch methods. galchimia.com
Flow chemistry has also been effectively combined with other modern synthetic techniques. Photochemical pyrazole syntheses, such as the conversion of tetrazoles to pyrazolines, can be performed safely and efficiently in continuous flow reactors, allowing for multigram-scale production by eliminating the risks associated with handling large volumes of reactants under high-intensity light. researchgate.netthieme-connect.comthieme.de This integration of technologies provides a sustainable and scalable platform for producing important heterocyclic scaffolds. mit.edu
Targeted Functionalization at the Pyrazole Core of the Compound
The synthesis of a specifically substituted molecule like (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine requires a strategy that not only forms the pyrazole ring but also precisely installs the required functional groups at the N1, C4, and C5 positions. This can be achieved either by using pre-functionalized starting materials in a ring-forming reaction or by post-synthesis modification of a simpler pyrazole core.
N1-Methylation: The methyl group at the N1 position is typically introduced by using methylhydrazine as the nitrogen source during the initial cyclocondensation reaction. mdpi.com This is a direct and efficient method for establishing the N-substituent. Alternatively, a 1H-pyrazole can be selectively methylated at the N1 position using an alkylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.
C4-Chlorination: The chlorine atom at the C4 position can be introduced via electrophilic halogenation of the pyrazole ring. The C4 position of the pyrazole is electron-rich and susceptible to attack by electrophiles. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly used for this purpose. An alternative green chemistry approach is the direct electrochemical chlorination at a platinum anode in an aqueous sodium chloride solution, which generates the active chlorine species in situ. researchgate.net
C5-Methanamine Installation: The methanamine group at the C5 position is typically installed by the chemical modification of a suitable precursor. A common synthetic route involves the introduction of a formyl group (-CHO) at the C5 position, for example, through a Vilsmeier-Haack reaction on a corresponding pyrazolone (B3327878). This C5-aldehyde can then be converted to the C5-methanamine via reductive amination. Another pathway involves the introduction of a cyano group (-CN) at the C5 position, which can then be reduced to the aminomethyl group (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The synthesis of 5-aminopyrazoles, which can be precursors to other functional groups, is often achieved through the reaction of β-ketonitriles with hydrazine derivatives. scirp.orgbeilstein-journals.org
A plausible synthetic strategy for this compound could involve a multi-step sequence starting from a readily available 1-methyl-1H-pyrazol-5(4H)-one, as outlined in the table below.
| Step | Transformation | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Chlorination at C4 | POCl₃ or SO₂Cl₂ | 4-Chloro-1-methyl-1H-pyrazol-5-ol |
| 2 | Formylation at C5 (Vilsmeier-Haack) | POCl₃, DMF | 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde |
| 3 | Reductive Amination | Ammonia (NH₃), NaBH₃CN or H₂, Pd/C | This compound |
Regioselective Halogenation Strategies at the 4-Position
The introduction of a chlorine atom at the 4-position of the pyrazole ring is a critical step in the synthesis of the target compound. Achieving regioselectivity is paramount, as pyrazole rings have multiple positions susceptible to electrophilic substitution.
One effective method for the chlorination of a 1-methyl-3-alkyl-5-pyrazolecarboxylic acid ester at the 4-position involves the use of hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide. orgchemres.org This approach provides a direct route to the 4-chloro derivative. Another widely used and often milder method for the regioselective chlorination of pyrazoles at the C4 position is the use of N-chlorosuccinimide (NCS). chemsrc.comrsc.org This reagent is known for its ability to act as an electrophilic chlorine source under various conditions, often providing high yields of the desired 4-halopyrazole without the need for strong acids or catalysts. researchgate.net The reaction of pyrazoles with NCS can be carried out in solvents like carbon tetrachloride or even water, highlighting its versatility. researchgate.net For instance, the reaction of methyl pyrazole-4-carboxylates with NCS under heating conditions can yield the corresponding 3,5-dichloro-1-methylpyrazole-4-carboxylate. chemsrc.com
Electrochemical methods also offer a pathway for the regioselective chlorination of pyrazoles. Electrosynthesis of 4-chloro-substituted pyrazoles can be achieved through the chlorination of the parent pyrazole on a platinum anode in aqueous sodium chloride solutions. clockss.org The efficiency of this process is influenced by the substituents present on the pyrazole ring. clockss.org
Table 1: Regioselective Chlorination at the 4-Position of Pyrazole Derivatives
| Reagent/Method | Substrate Example | Product Example | Key Features |
| HCl / H₂O₂ | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Direct chlorination at the 4-position. orgchemres.org |
| N-Chlorosuccinimide (NCS) | Methyl pyrazole-4-carboxylates | Methyl 3,5-dichloro-1-methylpyrazole-4-carboxylate | Mild conditions, high yields for C4-halogenation. chemsrc.comresearchgate.net |
| Electrochemical Synthesis | Pyrazole | 4-Chloropyrazole | Anodic chlorination in aqueous NaCl. clockss.org |
N-Methylation at the 1-Position of the Pyrazole Ring
The methylation of the pyrazole ring at the N1 position is a fundamental transformation in the synthesis of the target molecule. The presence of two nitrogen atoms in the pyrazole ring can sometimes lead to mixtures of N1 and N2 alkylated products, making regioselectivity a key consideration.
A common strategy for N-alkylation involves the reaction of a pyrazole with an alkylating agent, such as methyl iodide, in the presence of a base. For substrates like 4-chloropyrazole, N-alkylation can be achieved using various electrophiles. organic-chemistry.org For instance, acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates provides a method for introducing alkyl groups onto the nitrogen atoms. organic-chemistry.org
In cases where regioselectivity is a challenge, alternative methods can be employed. The Chan-Lam coupling reaction, which involves the use of boronic acids, has been reported to influence the N1 versus N2 alkylation product ratios in nitro-containing pyrazoles. mdpi.com
Table 2: N-Methylation of Pyrazole Derivatives
| Reagent/Method | Substrate Example | Product Example | Key Features |
| Methyl Iodide / Base | 4-Chloropyrazole | 4-Chloro-1-methyl-1H-pyrazole | Standard N-alkylation method. |
| Trichloroacetimidates / Acid Catalyst | 4-Chloropyrazole | N-Alkyl-4-chloropyrazole | Provides access to N-alkyl pyrazoles. organic-chemistry.org |
| Chan-Lam Coupling | Nitro-containing pyrazoles | N-Alkyl pyrazoles | Can influence N1/N2 regioselectivity. mdpi.com |
Introduction of the Methanamine Moiety at the 5-Position
The final key structural feature of this compound is the methanamine side chain at the C5 position. Several synthetic strategies can be employed to introduce this functionality.
Reductive amination of a corresponding aldehyde is a powerful and widely used method for the synthesis of amines. This two-step, one-pot process involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the desired amine. In the context of the target molecule, the synthesis would start from 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde. This aldehyde can be synthesized via the Vilsmeier-Haack reaction of the corresponding pyrazolone. nih.govresearchgate.net
The reductive amination of pyrazole-4-carbaldehydes with various amines has been successfully demonstrated using reducing agents such as sodium cyanoborohydride (NaCNBH₃) in the presence of a Lewis acid like zinc chloride (ZnCl₂). rsc.org Microwave-assisted reductive amination has also been shown to be an efficient method, significantly reducing reaction times. mdpi.comnih.gov
An alternative approach to installing the methanamine group is through nucleophilic substitution. This strategy typically involves a precursor with a good leaving group at the benzylic-like position, such as a 5-(halomethyl)pyrazole derivative. For example, a 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole could react with an amine nucleophile, like methylamine, to displace the chloride and form the desired product.
Another synthetic route involves starting with a precursor that already contains a nitrogen atom in the side chain, which can then be converted to the methanamine group. A common precursor for amines is a nitrile group. The synthesis of 5-amino-1H-pyrazole-4-carbonitriles can be achieved through a multi-component reaction of aldehydes, malononitrile, and a hydrazine derivative, often under green and efficient conditions using various catalysts. clockss.orgnih.gov The resulting nitrile at the C5 position can then be reduced to the primary amine of the methanamine moiety using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Table 3: Introduction of the Methanamine Moiety at the 5-Position
| Strategy | Precursor | Key Reaction | Reagents |
| Reductive Amination | 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde | Imine formation and reduction | Amine, NaCNBH₃, ZnCl₂ |
| Nucleophilic Substitution | 4-chloro-5-(chloromethyl)-1-methyl-1H-pyrazole | Sₙ2 reaction | Amine (e.g., methylamine) |
| Precursor-based Synthesis | 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile | Nitrile reduction | LiAlH₄ or Catalytic Hydrogenation |
Advanced Synthetic Techniques and Green Chemistry Considerations for Pyrazole Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. The synthesis of pyrazole derivatives has benefited from these advancements, with several green chemistry approaches being reported. nih.govunito.itdergipark.org.tr
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.org It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govdergipark.org.tr Microwave irradiation has been successfully applied to various steps in pyrazole synthesis, including cyclization reactions and reductive aminations. mdpi.comnih.gov
Ultrasound-assisted synthesis is another green technique that utilizes the energy of sound waves to promote chemical reactions. mdpi.comasianpubs.org Sonication can enhance reaction rates and yields, and it has been used for the synthesis of pyrazolone derivatives under solvent-free conditions. researchgate.net The use of ultrasound can be particularly beneficial in heterogeneous reactions. mdpi.com
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comrsc.orggalchimia.comresearchgate.net Continuous flow systems have been developed for the synthesis of highly substituted pyrazoles, allowing for rapid and efficient production with precise control over reaction parameters. nih.gov This technology is particularly well-suited for multistep syntheses, enabling the telescoping of reactions without the need for intermediate purification. galchimia.comnih.gov
These advanced techniques, coupled with the use of greener solvents and catalysts, contribute to the development of more sustainable and environmentally friendly routes for the synthesis of this compound and other valuable pyrazole derivatives. nih.govdergipark.org.tr
Table 4: Advanced Synthetic Techniques for Pyrazole Derivatives
| Technique | Key Advantages | Application in Pyrazole Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.govdergipark.org.tr | Cyclizations, reductive aminations. mdpi.comnih.govrsc.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields, applicable to solvent-free conditions. mdpi.comasianpubs.orgresearchgate.net | Synthesis of pyrazolone derivatives. researchgate.net |
| Flow Chemistry | Improved safety, scalability, precise control, potential for automation. mdpi.comrsc.orggalchimia.comresearchgate.net | Multistep synthesis of highly functionalized pyrazoles. nih.gov |
Chemical Transformations and Reactivity of 4 Chloro 1 Methyl 1h Pyrazol 5 Yl Methanamine
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms, as well as by its substituents. Pyrazoles are considered π-excessive systems, which generally makes them reactive towards electrophiles. chim.it
Electrophilic Aromatic Substitution Reactions on Pyrazoles
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The general mechanism involves the formation of a positively charged intermediate known as a sigma complex or arenium ion, followed by the removal of a proton to restore aromaticity. libretexts.orgbyjus.com
For pyrazole, the presence of two nitrogen atoms and substituents on the ring dictates the position of electrophilic attack. The ring is electron-rich, making it susceptible to electrophilic substitution, which predominantly occurs at the C4 position. chim.itrrbdavc.org The reactivity of the pyrazole ring is influenced by the nature of its substituents. Activating groups increase the reaction rate by donating electron density to the ring, thereby stabilizing the cationic intermediate. wikipedia.org Conversely, deactivating groups withdraw electron density, slowing the reaction.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com
In the case of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine, the 4-position is already substituted with a chlorine atom. Therefore, further electrophilic substitution would likely be directed to other available positions on the ring, influenced by the combined electronic effects of the chloro, methyl, and methanamine groups.
Nucleophilic Substitution Reactions on the Pyrazole Halogen (4-Chloro)
Nucleophilic aromatic substitution (SNAr) can occur on aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups. stackexchange.com Halogens on such rings can be displaced by nucleophiles. The mechanism typically involves the attack of a nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the departure of the leaving group. stackexchange.com
The reactivity of 4-halopyrazoles in nucleophilic substitution reactions is enhanced by the presence of electron-withdrawing substituents on the ring. osti.gov For instance, the chlorine atom in 4-chloropyridine, a similar heterocyclic system, is susceptible to nucleophilic displacement because the nitrogen atom helps to stabilize the negative charge in the intermediate. stackexchange.comaskfilo.compearson.com In the context of this compound, the pyrazole ring itself can be considered electron-deficient, potentially facilitating the displacement of the 4-chloro group by various nucleophiles. The reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide, for example, results in the facile replacement of the chlorine. mdpi.com
Ring Transformations and Rearrangement Mechanisms of Pyrazoles
Pyrazole derivatives can undergo a variety of ring transformations and rearrangements, often under thermal or photochemical conditions. nih.gov These reactions can lead to the formation of other heterocyclic systems. One common rearrangement is the mdpi.comnih.gov-sigmatropic shift, which can result in ring contraction to form spirocyclic pyrazoles. nih.gov
Another example is the transformation of pyrazolyl-substituted amidrazones into 1,2,4-triazolyl ketone hydrazones, a process that can be accelerated by an oxidant. researchgate.net Additionally, the [3+2] cycloaddition reaction of sydnones with various dipolarophiles provides a synthetic route to pyrazoles through ring transformation. tandfonline.comtandfonline.com The specific transformation that a pyrazole derivative undergoes is dependent on its substitution pattern and the reaction conditions employed.
Reactions Involving the Methanamine Functional Group
The methanamine group (-CH₂NH₂) attached to the pyrazole ring is a primary amine, and its reactivity is characteristic of this functional group.
Amine Reactivity (e.g., acylation, alkylation, condensation)
The lone pair of electrons on the nitrogen atom of the methanamine group makes it nucleophilic and basic. This allows it to participate in a wide range of chemical reactions.
Acylation: Primary amines react with acylating agents such as acid chlorides or anhydrides to form amides.
Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. N-alkylation of pyrazoles can also be achieved using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.org
Condensation: Primary amines can condense with carbonyl compounds. For example, the reaction of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol with aromatic aldehydes can yield different products depending on the aldehyde's substituents. researchgate.net
Table 1: Examples of Amine Reactivity
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-acyl pyrazole |
| Alkylation | Methyl iodide | N-alkylated pyrazole |
| Condensation | Benzaldehyde | Schiff base |
Formation of Schiff Bases and Related Imine Derivatives
Primary amines readily react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). rdd.edu.iqresearchgate.net This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to form the imine. rdd.edu.iqmdpi.com
The formation of Schiff bases from pyrazole derivatives is a well-established synthetic route. For instance, 5-chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole reacts with 4-chloroaniline (B138754) in refluxing ethanol (B145695) to yield the corresponding Schiff base. nih.gov Pyrazole-5-carboxamides containing an imine moiety have also been synthesized and show biological activity. nih.gov The methanamine group of this compound would be expected to undergo similar condensation reactions with various aldehydes and ketones to produce a range of imine derivatives. nih.gov
Metal Complexation and Ligand Chemistry
The coordination chemistry of pyrazole derivatives is extensive, with the pyrazole moiety being a versatile building block for a variety of ligands. nih.govresearchgate.net Pyrazole-based ligands are known to form stable complexes with a wide range of transition metals. researchgate.net The pyrazole ring contains two nitrogen atoms, one of which is a Brønsted acidic NH group (in unsubstituted pyrazoles) and the other a Schiff-base type nitrogen, which allows for diverse coordination modes. nih.gov Although specific studies on the metal complexation of this compound are not extensively documented, its structural features suggest a potential for versatile ligand behavior.
The presence of both the pyrazole ring and the methanamine side chain offers multiple potential coordination sites. The nitrogen atom at position 2 of the pyrazole ring and the nitrogen atom of the aminomethyl group can potentially act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The coordination ability of such ligands is influenced by the steric and electronic properties of the substituents on the pyrazole ring.
The coordination of pyrazole-based ligands to a metal ion typically occurs through the pyridine-like nitrogen atom of the pyrazole ring. In the case of this compound, the N2 atom of the pyrazole ring is a likely coordination site. The aminomethyl group at the C5 position introduces an additional donor site, which could lead to chelation. The formation of metal complexes with pyrazole-acetamide and pyrazole-quinoxaline ligands has been reported, demonstrating the ability of substituted pyrazoles to act as effective ligands. nih.gov
Below is a table summarizing the coordination behavior of some pyrazole derivatives with various metal ions, which can serve as a reference for the potential coordination chemistry of this compound.
| Pyrazole Ligand Derivative | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry |
| 3-tert-Butyl-4-cyano pyrazole | Co(II), Mn(II), Cu(II) | Monodentate | Octahedral (Co, Mn), Distorted Square-Planar (Cu) |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II) | Bidentate | Not specified |
| 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Cu(II), Ni(II) | Monodentate | Square Planar (Cu), Tetrahedral (Ni) |
| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ru(II) | Tridentate (pincer) | Not specified |
Mechanistic Studies of Key Reactions Involving Pyrazole Derivatives
The study of reaction mechanisms is crucial for understanding and optimizing the synthesis of pyrazole derivatives. Both computational and experimental methods have been employed to elucidate the pathways of key reactions involving these heterocyclic compounds.
Computational Elucidation of Reaction Pathways
Computational chemistry has become an indispensable tool for investigating the structural and functional properties of pyrazole derivatives, offering valuable insights into their molecular behavior and reaction mechanisms. eurasianjournals.com Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to explore the electronic structure, properties, and reaction pathways of pyrazole-related reactions. eurasianjournals.comresearchgate.net
DFT studies have been employed to understand the prominence of different reaction pathways in pyrazole synthesis. rsc.org For instance, computational investigations have shed light on the regioselectivity of pyrazole formation and the stability of various intermediates and transition states. mdpi.com Theoretical studies have also been used to investigate proton transfer reactions in substituted pyrazoles and to predict the antioxidant activity of pyrazole and pyrazolone (B3327878) derivatives. researchgate.netglobalresearchonline.net Molecular dynamics simulations further complement these studies by exploring the conformational space and dynamic behavior of these molecules. eurasianjournals.com
A recent study utilized Molecular Electron Density Theory (MEDT) to explain the unexpected formation of a specific nitropyrazole derivative. nih.gov The theoretical calculations showed that while multiple [3+2]-cycloaddition pathways were kinetically feasible, the experimental outcome was governed by the spontaneous transformation of an extremely unstable intermediate. nih.gov
The following table summarizes some key applications of computational methods in the study of pyrazole derivative reactions.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Investigation of Knorr pyrazole synthesis | Revealed complex reaction pathways, including autocatalysis and unexpected intermediates. rsc.org |
| Density Functional Theory (DFT) | Study of antioxidant properties of pyrazolones | Predicted antioxidant activity and favored mechanism (H atom transfer). researchgate.net |
| Molecular Electron Density Theory (MEDT) | Elucidation of [3+2]-cycloaddition reaction | Explained the formation of an unexpected pyrazole product through the decomposition of an unstable intermediate. nih.gov |
| Quantum Mechanical Calculations | General study of pyrazole derivatives | Provides detailed insights into electronic structure and properties. eurasianjournals.com |
Experimental Mechanistic Investigations
Experimental studies are fundamental to uncovering the intricate details of reaction mechanisms. For pyrazole synthesis, kinetic studies, analysis of substituent effects, and the isolation or detection of intermediates have provided crucial mechanistic insights.
The Knorr synthesis of pyrazoles, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), has been a subject of detailed mechanistic investigation. rsc.orgresearchgate.net Kinetic studies of this reaction have revealed that the mechanism can be more complex than previously assumed, sometimes involving autocatalytic pathways and previously unreported intermediates. rsc.org The use of transient flow methodology has been particularly effective in collecting accurate kinetic data for this reaction, demonstrating its non-first-order nature under neutral conditions. rsc.org
Deuterium labeling experiments, kinetic studies, and control experiments are valuable tools for rationalizing reaction pathways. mdpi.com For example, mechanistic studies on the synthesis of pyrazoles via oxidation-induced N-N coupling of diazatitanacycles have shown that the first of two oxidation steps is rate-limiting and that coordination of the oxidant to the metal center is critical for reactivity. nih.gov
The following table highlights key experimental approaches used to investigate the mechanisms of reactions involving pyrazole derivatives.
| Experimental Technique | Reaction Studied | Mechanistic Insights Gained |
| Transient Flow Kinetics | Knorr pyrazole synthesis | Revealed complex kinetics, autocatalysis, and the formation of a di-addition intermediate. rsc.org |
| 19F NMR Spectroscopy | Condensation of 1,3-diketones with arylhydrazines | Determined reaction kinetics, substituent effects, and Hammett ρ values; showed a shift in the rate-determining step with pH. researchgate.net |
| Stoichiometric Experiments | Oxidation-induced N-N coupling on diazatitanacycles | Identified the 2-electron oxidized metallacycle as the key species for N-N reductive elimination. nih.gov |
| Deuterium Labeling | General pyrazole synthesis | Helps in rationalizing reaction pathways and understanding underlying mechanisms. mdpi.com |
Spectroscopic and Structural Characterization of 4 Chloro 1 Methyl 1h Pyrazol 5 Yl Methanamine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of pyrazole (B372694) derivatives. mdpi.com Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all protons and carbons in the molecule.
The ¹H NMR spectrum of a substituted pyrazole provides characteristic signals for the protons on the heterocyclic ring and its substituents. For (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine, the spectrum is expected to show distinct signals for the single proton on the pyrazole ring, the N-methyl group, the methylene (B1212753) bridge, and the amine protons.
Pyrazole Ring Proton (H3): The pyrazole ring has a single proton at the C3 position. Due to the absence of adjacent protons, this signal is expected to appear as a sharp singlet. In related pyrazole structures, this proton typically resonates in the aromatic region. researchgate.net
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N1 position of the pyrazole ring will appear as a singlet.
Methylene Protons (-CH₂-NH₂): The two protons of the methylene group at the C5 position are expected to produce a singlet, as they are not typically coupled to the amine protons due to rapid exchange.
Amine Protons (-NH₂): The two protons of the primary amine group often appear as a broad singlet. The chemical shift and appearance of this signal can be highly variable and are influenced by solvent, concentration, and temperature.
| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |
| Pyrazole H3 | ~7.3-7.6 | Singlet (s) |
| N-Methyl (N-CH₃) | ~3.7-4.0 | Singlet (s) |
| Methylene (-CH₂-) | ~3.8-4.2 | Singlet (s) |
| Amine (-NH₂) | Variable | Broad Singlet (br s) |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on analog data.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the nature and position of substituents. mdpi.comresearchgate.net For N-unsubstituted pyrazoles, broad signals for C3 and C5 can be observed due to tautomeric equilibrium; however, in N-methylated compounds like the title compound, sharp signals are expected. mdpi.com
Pyrazole Ring Carbons (C3, C4, C5): The spectrum will show three distinct signals for the pyrazole ring carbons. The carbon bearing the chlorine atom (C4) will be significantly influenced by the halogen's electronegativity. The C3 and C5 carbons, being attached to nitrogen, will appear at characteristic downfield shifts. cdnsciencepub.comresearchgate.net
Substituent Carbons (N-CH₃, -CH₂-): Signals for the N-methyl carbon and the methylene carbon of the methanamine group will appear in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
| Pyrazole C5 | ~135-140 |
| Pyrazole C3 | ~138-142 |
| Pyrazole C4 | ~110-115 |
| Methylene (-CH₂-) | ~40-45 |
| N-Methyl (N-CH₃) | ~35-40 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on analog data.
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra, especially for complex molecules or isomeric mixtures. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the title compound, no significant correlations are expected, as most proton systems are isolated and appear as singlets.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. HSQC would show correlations between the H3 proton and the C3 carbon, the N-methyl protons and the N-methyl carbon, and the methylene protons and the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing the connectivity across multiple bonds and confirming the substitution pattern. rsc.org Expected key correlations would include:
The N-methyl protons (N-CH₃) showing a three-bond correlation to the C5 carbon of the pyrazole ring.
The methylene protons (-CH₂-) showing correlations to the C5 and C4 carbons of the pyrazole ring.
The pyrazole ring proton (H3) showing correlations to C5 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A distinct NOE would be expected between the methylene protons at C5 and the N-methyl protons at N1, confirming their spatial proximity on the pyrazole ring. rsc.orgktu.edu
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation, which provides further structural information.
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. nih.govrsc.org For this compound, the molecular formula is C₅H₉ClN₄. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a measured mass that corresponds very closely to the calculated theoretical mass. The presence of a chlorine atom would be confirmed by the characteristic isotopic pattern, with a second peak at [M+H+2]⁺ having approximately one-third the intensity of the [M+H]⁺ peak.
| Formula | Ion | Calculated m/z |
| C₅H₉ClN₄ | [M+H]⁺ for ³⁵Cl | 161.05885 |
| C₅H₉ClN₄ | [M+H]⁺ for ³⁷Cl | 163.05590 |
Table 3: Theoretical m/z values for the protonated molecular ion of this compound.
Electrospray ionization (ESI) is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. missouri.edu By inducing fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern can be obtained that helps to confirm the structure. rsc.orgrsc.org
For the [M+H]⁺ ion of this compound (m/z 161.06), a primary and highly likely fragmentation pathway would involve the cleavage of the C5-CH₂ bond, leading to the loss of the methanamine group (•CH₂NH₂) or aminomethylene radical. This would result in the formation of a stable 4-chloro-1-methyl-1H-pyrazolyl cation. Further fragmentation could involve the cleavage of the pyrazole ring itself. nih.gov
| Proposed Fragment | Loss | Formula of Fragment | Calculated m/z |
| 4-chloro-1-methyl-1H-pyrazolyl cation | •CH₂NH₂ | C₄H₄ClN₂⁺ | 115.00575 |
Table 4: Plausible major fragment ion in the ESI-MS/MS spectrum of this compound.
Application in Compound Library Characterization
The precise characterization of individual compounds is a cornerstone of modern chemical library synthesis, ensuring the quality and reliability of high-throughput screening results. Pyrazole derivatives, including structures analogous to this compound, are frequently incorporated into compound libraries due to their versatile biological activities and synthetic accessibility. nih.govresearchgate.netnih.gov The development of novel pyrazole-based heterotricycles for automated library synthesis highlights the need for robust analytical techniques to confirm the structure and purity of each library member. whiterose.ac.uk Spectroscopic and crystallographic methods are indispensable in this context.
Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and mass spectrometry are routinely employed to confirm that the intended chemical transformation has occurred and to assess the purity of the library compounds. researchgate.netacs.org For instance, in a library of pyrazolic compounds designed for anticancer screening, each new molecule requires unambiguous structural confirmation before biological testing. researchgate.net X-ray crystallography, while not typically a high-throughput method, can be applied to representative examples from a library to definitively establish stereochemistry and solid-state conformation, providing crucial insights that can be extrapolated to other library members with similar scaffolds. acs.org This detailed characterization ensures that any observed biological activity is correctly attributed to the specific chemical entity, validating the results of the screening campaign.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For a molecule such as this compound, the IR spectrum would be expected to display a series of characteristic absorption bands that confirm the presence of its key structural features.
The analysis of an IR spectrum involves correlating observed absorption bands with known vibrational frequencies of specific functional groups. pressbooks.pub For this compound and its analogs, the key vibrations include N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, vibrations of the pyrazole ring, and the C-Cl stretch.
N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the 3300-3500 cm⁻¹ region. pressbooks.pub These bands, which can be sharp and of medium intensity, correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. mdpi.com
C-H Stretching: Absorptions due to C-H stretching in the methyl and methylene groups are expected in the 2850-2960 cm⁻¹ range. Aromatic or heteroaromatic C-H stretches, if present on the ring, would appear at higher frequencies, typically above 3000 cm⁻¹. pressbooks.pub
Pyrazole Ring Vibrations: The pyrazole ring itself gives rise to several characteristic bands. C=N and C=C stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the pyrazole ring is also a key indicator, often observed around 1290 cm⁻¹. researchgate.net
N-H Bending: The scissoring vibration of the primary amine group (N-H bend) usually appears as a broad band in the 1550-1650 cm⁻¹ region. pressbooks.pub
The following table summarizes the expected characteristic IR absorption frequencies for the functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (typically two bands) | Medium, Sharp |
| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1550 - 1650 | Medium to Strong, Broad |
| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 2960 | Strong |
| Pyrazole Ring | C=C and C=N Stretch | ~1400 - 1600 | Variable |
| Pyrazole Ring | C-N Stretch | ~1290 | Medium to Strong |
| Chloroalkane (C-Cl) | C-Cl Stretch | 600 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic or heteroaromatic rings, which possess π-electrons that can be excited to higher energy orbitals (π → π* transitions).
The pyrazole ring in this compound acts as a chromophore. Studies on the parent pyrazole molecule in the gas phase have identified a maximal UV absorption cross-section at approximately 203-210 nm. nih.govrsc.org This absorption corresponds to a π → π* electronic transition within the heteroaromatic ring. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the nature of substituents on the ring. nih.gov For substituted pyrazoles, the λmax values may shift due to the electronic effects of the attached groups. For example, the introduction of a chloro group (an auxochrome) and an aminomethyl group could lead to a bathochromic (red) shift of the absorption maximum compared to the unsubstituted pyrazole. Spectroscopic studies of various pyrazole derivatives confirm that their primary UV absorption bands are characteristic of the pyrazole core. nih.govresearchgate.net
| Compound/Chromophore | Solvent/Phase | λmax (nm) | Transition Type |
|---|---|---|---|
| Pyrazole (Parent Compound) | Gas | ~203 | π → π |
| Substituted Pyrazole Derivatives | Solution | 200 - 250 (typical range) | π → π |
X-ray Crystallography
While a crystal structure for this compound is not publicly available, extensive crystallographic studies on closely related pyrazole analogs provide a clear picture of the expected structural features. The pyrazole ring is consistently found to be planar or nearly planar. spast.org
The crystal structure of 4-chloro-1H-pyrazole, a direct precursor, has been determined at low temperature. nih.gov This analysis confirms the planarity of the pyrazole ring and provides precise measurements of its geometry. The bond lengths and angles within the ring are characteristic of an aromatic system. In substituted pyrazoles, the conformation is often described by the dihedral angles between the planar pyrazole ring and its substituents. nih.gov For this compound, key structural parameters would include the C-Cl bond length, the geometry of the aminomethyl group, and its orientation relative to the pyrazole ring.
The table below presents representative crystallographic data from the closely related compound 4-chloro-1H-pyrazole, which serves as a model for the core pyrazole structure. nih.gov
| Parameter | Description | Typical Value (from 4-chloro-1H-pyrazole) |
|---|---|---|
| Crystal System | - | Orthorhombic |
| Space Group | - | Pnma |
| N-N Bond Length | Distance between adjacent nitrogen atoms | ~1.35 Å |
| C-Cl Bond Length | Distance between carbon and chlorine atoms | ~1.71 Å |
| Ring Planarity | Deviation of ring atoms from the mean plane | Typically planar |
The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. imedpub.comimedpub.com In pyrazole derivatives, hydrogen bonding is a dominant feature, significantly influencing the crystal packing. nih.gov The pyrazole ring contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and an acceptor (the sp²-hybridized 'pyridine-like' nitrogen atom). nih.gov
In the crystal structure of 4-chloro-1H-pyrazole, molecules assemble into hydrogen-bonded trimeric units via intermolecular N—H⋯N bonds. nih.gov This trimeric motif is also observed in the 4-bromo analog, while the 4-fluoro and 4-iodo analogs form chain-like structures (catemers). mdpi.com
For this compound, the primary amine (-CH₂NH₂) group provides two strong hydrogen bond donors (N-H). The pyrazole ring contains a potential hydrogen bond acceptor at the N2 position. Therefore, the crystal structure is expected to be dominated by strong N—H⋯N hydrogen bonds, linking the amine group of one molecule to the pyrazole ring of a neighboring molecule. researchgate.net These interactions would likely result in the formation of extended chains, sheets, or more complex three-dimensional networks, defining the supramolecular architecture of the solid state. cardiff.ac.uk
Investigation of Crystal Packing and Polymorphism
The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. These interactions are crucial in determining the physical properties of a compound, including its stability, solubility, and melting point. Furthermore, the ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceutical development. While specific crystallographic data for this compound is not extensively available in the public domain, analysis of its structural analogs provides valuable insights into its likely solid-state behavior.
The crystal packing of pyrazole derivatives is often dominated by hydrogen bonding and other non-covalent interactions. mdpi.com For instance, in the crystal structure of 4-chloro-1H-pyrazole, a related precursor, intermolecular N—H⋯N hydrogen bonds are a key feature, leading to the formation of a trimeric molecular assembly. nih.gov This type of hydrogen bonding is a common motif in pyrazole-containing crystal structures, often resulting in the formation of linear chains (catemers) or cyclic assemblies like dimers and trimers. mdpi.comnih.gov The specific packing motif adopted can be influenced by the nature and position of substituents on the pyrazole ring. mdpi.com
Polymorphism arises from the possibility of molecules adopting different conformations or packing arrangements in the solid state. mdpi.com The conformational flexibility of the methanamine side chain in this compound, coupled with the potential for various hydrogen bonding networks, suggests that this compound could exhibit polymorphism. Different polymorphs of a compound can have distinct physical properties, and their formation can often be controlled by varying crystallization conditions such as solvent, temperature, and pressure.
To illustrate the crystallographic properties of related compounds, the following table summarizes data for some pyrazole derivatives.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|
| 4-chloro-1H-pyrazole | Orthorhombic | Cmc21 | N—H⋯N hydrogen bonding |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | N-H···O hydrogen bonds |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | N-H···O hydrogen bonds |
| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P212121 | N-H···O hydrogen bonds |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | P21/c | C—H⋯O hydrogen bonds |
Data for the table was compiled from various sources. nih.govspast.orgnih.gov
The study of crystal packing and polymorphism in this compound and its analogs is essential for understanding its material properties. Computational methods, such as Hirshfeld surface analysis, can provide further quantitative insights into the intermolecular interactions that govern the crystal packing of these compounds. imedpub.comresearchgate.net Such studies are invaluable for predicting and controlling the solid-state properties of these and other pyrazole derivatives.
Computational and Theoretical Studies of 4 Chloro 1 Methyl 1h Pyrazol 5 Yl Methanamine
Quantum Chemical Calculations (DFT, MP2, etc.)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are fundamental in studying molecular systems. mdpi.com These methods provide a detailed understanding of the geometric and electronic properties of pyrazole (B372694) derivatives. derpharmachemica.comresearchgate.net
Theoretical geometry optimization of pyrazole derivatives is typically performed using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set to achieve results that correlate well with experimental data. derpharmachemica.comnih.govacu.edu.in The pyrazole ring in (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine is expected to be planar. nih.gov The substituents—a chlorine atom at position 4, a methyl group at position 1, and a methanamine group at position 5—will induce slight changes in the bond lengths and angles of the pyrazole core compared to an unsubstituted ring.
The electronic structure is influenced by the electron-withdrawing nature of the chlorine atom and the pyridine-like nitrogen atom (N2), which decrease electron density at positions C3 and C5. Conversely, the C4 position tends to be more electron-rich. imperial.ac.uk The methyl and methanamine groups are generally electron-donating, which further modulates the charge distribution within the molecule. A computational study on the related compound 4-chloro-1H-pyrazole confirmed its structure and stability through DFT analysis. ufrj.brresearchgate.net
| Parameter | Expected Value (Å / °) |
|---|---|
| N1–N2 Bond Length | ~1.35 |
| N2–C3 Bond Length | ~1.33 |
| C3–C4 Bond Length | ~1.42 |
| C4–C5 Bond Length | ~1.37 |
| C5–N1 Bond Length | ~1.36 |
| C4–Cl Bond Length | ~1.72 |
| N1–C(methyl) Bond Length | ~1.47 |
| C5–C(methanamine) Bond Length | ~1.50 |
| C5–N1–N2 Bond Angle | ~113 |
| N1–N2–C3 Bond Angle | ~105 |
| N2–C3–C4 Bond Angle | ~111 |
| C3–C4–C5 Bond Angle | ~106 |
| C4–C5–N1 Bond Angle | ~105 |
Note: The values in this table are estimations based on computational studies of similarly substituted pyrazole compounds.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. doi.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the methanamine group, reflecting the most electron-rich areas. The LUMO would likely be distributed across the pyrazole ring, particularly influenced by the electron-withdrawing chloro substituent. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. doi.org Computational studies on various pyrazole derivatives have calculated these values to predict their bioactivity and stability. derpharmachemica.comresearchgate.net
| Parameter | Representative Value (eV) |
|---|---|
| EHOMO | -5.5 to -6.5 |
| ELUMO | -0.5 to -1.5 |
| Energy Gap (ΔE) | 4.0 to 5.5 |
Note: These values represent a typical range for substituted pyrazoles based on DFT calculations and serve as an estimation for the title compound. doi.orgresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. derpharmachemica.comnih.gov The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.
For this compound, the MEP map is expected to show:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are anticipated to be located around the pyridine-like nitrogen atom (N2) due to its lone pair of electrons, and around the electronegative chlorine atom. acu.edu.inresearchgate.net
Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. Such regions are expected around the hydrogen atoms of the methanamine (–CH₂NH₂) and methyl (–CH₃) groups. acu.edu.in
Neutral Regions (Green): These areas indicate near-zero potential.
The MEP analysis helps in understanding intermolecular interactions and identifying the most probable sites for chemical reactions. researchgate.netwolfram.com
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr These parameters are calculated using the following equations based on Koopmans' theorem:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Global Softness (S): S = 1 / (2η)
Global Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
| Parameter | Definition | Significance |
|---|---|---|
| Electronegativity (χ) | Tendency to attract electrons | Measures electron-attracting power |
| Chemical Hardness (η) | Resistance to change in electron distribution | High hardness indicates high stability |
| Global Softness (S) | Reciprocal of hardness | High softness indicates high reactivity |
| Electrophilicity Index (ω) | Propensity to accept electrons | Quantifies electrophilic nature |
Note: The specific values for this compound would require dedicated DFT calculations, but the table outlines the significance of these common reactivity parameters.
Applications of 4 Chloro 1 Methyl 1h Pyrazol 5 Yl Methanamine As a Chemical Scaffold
A Versatile Building Block in the Synthesis of Complex Molecules
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine serves as a foundational component in the assembly of more complex chemical entities. The primary amine of the methanamine group offers a reactive site for a variety of chemical transformations, including N-alkylation and N-acylation, allowing for the facile introduction of diverse functional groups and the extension of the molecular framework. This reactivity is crucial for constructing larger, more elaborate molecules with potential applications in various fields of chemical research.
The pyrazole (B372694) core, substituted with a chloro and a methyl group, provides a stable aromatic system that can be further functionalized. The presence of the chloro substituent, in particular, opens avenues for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity of the amine and the substituted pyrazole ring makes this compound a highly adaptable starting material for the synthesis of a wide range of intricate organic compounds.
A Tool for Derivatization in Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound to understand how structural changes influence its biological activity is a cornerstone of drug discovery. This compound provides an excellent platform for such structure-activity relationship (SAR) studies.
The Impact of Substituents on the Pyrazole Ring
The substituents on the pyrazole ring, a chloro group at the 4-position and a methyl group at the 1-position, are critical determinants of the molecule's electronic and steric properties. The electron-withdrawing nature of the chloro atom influences the acidity of the pyrazole ring and the reactivity of adjacent functional groups. The methyl group at the N1 position prevents tautomerization and provides a fixed point of attachment, which can be crucial for consistent binding to a biological target.
SAR studies on analogous pyrazole systems have demonstrated that the nature and position of substituents on the pyrazole ring can dramatically affect biological activity. For example, the replacement of the chloro group with other halogens or with electron-donating groups can modulate the electronic character of the ring and its interaction with target proteins. Similarly, varying the alkyl substituent at the N1 position can influence the compound's metabolic stability and pharmacokinetic profile.
A Precursor to Fused Heterocyclic Systems like Pyrazoloazines
Fused heterocyclic systems are prevalent in many biologically active molecules and approved drugs. The structural arrangement of this compound makes it an ideal precursor for the synthesis of fused pyrazoloazine ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These bicyclic structures are known to mimic purine (B94841) bases and can interact with a variety of biological targets.
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved by reacting 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. researchgate.netresearchgate.netnih.govias.ac.ineurekaselect.com In this context, the methanamine group of the title compound can be conceptually considered as a synthon for the 5-amino group after appropriate chemical modification. The subsequent cyclization reaction would lead to the formation of the fused pyrimidine (B1678525) ring. The reaction's regioselectivity is often influenced by the reaction conditions and the nature of the substituents on both the pyrazole and the dicarbonyl compound. researchgate.netresearchgate.net
Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from appropriately substituted pyrazoles. For instance, a 5-aminopyrazole-4-carbonitrile can be cyclized with formamide (B127407) to yield a pyrazolo[3,4-d]pyrimidin-4-one, which can be further functionalized. mdpi.com While direct examples with this compound are not prevalent in the literature, its structural motifs suggest its potential as a starting material for accessing these important fused heterocyclic systems.
Applications in Coordination Chemistry and Ligand Design
The nitrogen atoms of the pyrazole ring and the primary amine of the methanamine group in this compound make it an attractive candidate for use as a ligand in coordination chemistry. nih.gov Pyrazole-based ligands have been extensively studied for their ability to form stable complexes with a variety of metal ions. nih.gov
The methanamine moiety can act as a monodentate ligand, coordinating to a metal center through its nitrogen lone pair. Furthermore, the pyrazole ring itself contains two nitrogen atoms, one of which can also participate in coordination. This allows for the possibility of the compound acting as a bidentate ligand, chelating to a metal ion and forming a stable five-membered ring. The specific coordination mode would likely depend on the metal ion, the solvent system, and the presence of other competing ligands.
The design of ligands is a critical aspect of coordination chemistry, with applications ranging from catalysis to the development of new materials with specific magnetic or optical properties. The structural rigidity of the pyrazole ring, combined with the flexibility of the methanamine side chain, offers a versatile platform for designing ligands with tailored steric and electronic properties.
Theoretical Insights into Novel Research Areas
While experimental data on the specific applications of this compound are still emerging, theoretical and computational studies can provide valuable insights into its potential for novel research. Quantum chemical calculations, for example, can be used to predict the molecule's electronic properties, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and dipole moment.
These theoretical parameters can help in understanding the molecule's reactivity and its potential to interact with other molecules. For instance, the calculated HOMO-LUMO gap can provide an indication of the molecule's chemical stability and its potential as an electronic material. The electrostatic potential surface can identify regions of the molecule that are electron-rich or electron-poor, suggesting likely sites for electrophilic or nucleophilic attack, and predicting its non-covalent interaction capabilities.
Furthermore, molecular modeling and docking studies could be employed to explore the potential of derivatives of this compound as inhibitors of specific biological targets. By computationally screening a virtual library of its derivatives against the active site of a protein of interest, researchers can identify promising candidates for further experimental investigation, thereby accelerating the drug discovery process.
Computational Design for Specific Chemical Functions (e.g., corrosion inhibition, optical properties)
Computational modeling, particularly through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool for designing novel pyrazole derivatives with tailored chemical properties. eurasianjournals.com These theoretical approaches provide deep insights into the electronic structure, reactivity, and interaction mechanisms of molecules, enabling the in silico screening and design of candidates for specialized functions such as corrosion inhibition and advanced optical materials. eurasianjournals.com
Corrosion Inhibition
The pyrazole scaffold is a well-established core for the development of effective corrosion inhibitors, particularly for protecting metals like steel in acidic environments. nih.govnih.gov Computational studies on various pyrazole derivatives have elucidated the key molecular properties that govern their protective action. These studies often involve a synergistic approach where theoretical calculations complement and explain experimental findings. uaeu.ac.ae
The primary mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. nih.gov Computational chemistry is used to predict the strength and nature of this adsorption. Key parameters calculated using DFT, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and Mulliken charge distributions, are correlated with inhibition efficiency. nih.govacs.org
EHOMO : A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. acs.org
ELUMO : A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, strengthening the molecule-metal bond.
Energy Gap (ΔE) : A small energy gap generally implies higher reactivity and a greater potential for the molecule to adsorb onto the metal surface, thus leading to better inhibition performance. nih.gov
Mulliken Charges : Analysis of the charge distribution on the atoms (especially heteroatoms like nitrogen) helps identify the active sites for adsorption onto the metal surface. nih.gov
Molecular Dynamics (MD) simulations further complement DFT by modeling the adsorption process of the inhibitor molecules on the metal surface in a simulated corrosive environment, providing insights into the orientation and stability of the protective film. nih.govnih.gov
Research on various pyrazole derivatives has consistently shown a strong correlation between these calculated quantum chemical parameters and experimentally determined inhibition efficiencies. For instance, studies on s-triazine/morpholino-anilino-pyrazole derivatives demonstrated that the presence of electron-donating or withdrawing groups (like a bromo substituent) significantly influences the molecule's electronic properties and its effectiveness as an inhibitor, achieving efficiencies as high as 98.5%. acs.org Similarly, investigations into 3-methyl-1H-pyrazol-5-amine (MPA) and 3-methyl-1H-pyrazol-5-(4H)-one (MPO) showed that the amine-substituted pyrazole (MPA) had a higher inhibition efficiency (92.28%) compared to the keto-derivative (MPO), a result supported by quantum chemical analyses. acs.org
Table 1: Computational Parameters and Inhibition Efficiencies of Selected Pyrazole Derivatives
| Compound Name | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine | DFT | -6.04 | -1.13 | 4.91 | 97.8 | acs.org |
| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | DFT | -6.11 | -1.33 | 4.78 | 98.5 | acs.org |
| 3-methyl-1H-pyrazol-5-amine (MPA) | DFT | -5.79 | -0.89 | 4.90 | 92.28 | acs.org |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | DFT | -6.44 | -1.78 | 4.66 | 88.14 | acs.org |
| 2,3-bis[(bis((1H-pyrazol-1-yl) methyl) amino)] pyridine (B92270) (Tetra-Pz-Ortho) | DFT | -8.53 | -1.04 | 7.49 | 97.2 | nih.gov |
| 1,4-bis[(bis((1H-pyrazol-1-yl) methyl) amino)] benzene (B151609) (Tetra-Pz-Para) | DFT | -8.08 | -1.06 | 7.02 | 96.2 | nih.gov |
Optical Properties
Computational methods are also pivotal in exploring the potential of pyrazole derivatives for applications in optics and photonics. DFT calculations are widely used to predict the electronic absorption spectra (UV-Vis), nonlinear optical (NLO) properties, and fluorescence characteristics of molecules. nih.govnih.gov
For NLO applications, theoretical calculations of properties like hyperpolarizability (β₀) are crucial. nih.gov Molecules with high hyperpolarizability values are sought after for use in technologies such as ultrafast optics. Studies on certain pyrazoline derivatives have shown that strategic placement of electron-donating and electron-accepting groups can significantly enhance their NLO response. nih.gov Computational analysis of a series of pyrazoline derivatives revealed hyperpolarizability values significantly greater than that of the standard reference material, urea, identifying them as promising candidates for NLO materials. nih.gov
In the realm of fluorescent materials, computational chemistry aids in the design of pyrazole-based probes for bioimaging. nih.gov Theoretical modeling can predict key optical data such as absorption (λabs) and emission (λem) wavelengths and quantum yields (ΦF). For example, DFT was used to confirm the assignments of experimental IR spectra for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, validating the structural and electronic properties relevant to its optical behavior. mdpi.com By modifying the pyrazole scaffold and its substituents, it is possible to tune the fluorescent properties, leading to the development of sensors for specific ions or molecules. nih.gov
While direct computational studies on the optical properties of this compound are not extensively reported, the established methodologies applied to other pyrazole derivatives provide a clear framework for its future computational design and exploration in optical applications.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, chlorination, and functional group modifications. For example, the Vilsmeier–Haack reaction is effective for introducing formyl groups to pyrazole intermediates, which can later be reduced to methanamine derivatives . Optimizing reaction temperature (e.g., 120°C for cyclization using POCl₃) and stoichiometric ratios of reagents (e.g., phosphorus oxychloride) improves yield . Purification via recrystallization or chromatography (e.g., silica gel) ensures high purity, as noted in dihydrochloride salt preparations .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for N–H stretching (~3300 cm⁻¹) and C–Cl vibrations (750–550 cm⁻¹) .
- ¹H/¹³C NMR : Identify the methyl group on the pyrazole ring (δ ~3.0–3.5 ppm for ¹H; δ ~35–40 ppm for ¹³C) and the methanamine CH₂NH₂ group (δ ~2.5–3.0 ppm for ¹H; δ ~45–50 ppm for ¹³C) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with chloro and methyl substituents .
Q. What are the common derivatization strategies for enhancing the solubility or stability of this compound in aqueous media?
- Methodological Answer : Salt formation (e.g., dihydrochloride salts ) or functionalization of the methanamine group via acylation (e.g., with benzoyl chloride) improves solubility. Alternatively, PEGylation or conjugation with hydrophilic moieties (e.g., sulfonate esters) can enhance aqueous stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?
- Methodological Answer : Use dual refinement tools like SHELXL to cross-validate bond lengths and angles. For example, discrepancies in Cl–C bond distances (expected range: 1.72–1.76 Å) may arise from twinning or disorder; applying restraints or testing alternative space groups (e.g., triclinic vs. monoclinic) can resolve ambiguities . Pairing X-ray data with DFT-optimized geometries (e.g., using Gaussian) further validates structural assignments .
Q. What computational methods complement experimental data in predicting the reactivity and stability of this compound under varying pH or temperature?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict conformational stability in solvents (e.g., DMSO vs. water) using AMBER or GROMACS.
- DFT Calculations : Assess electrophilic/nucleophilic sites via Fukui indices or electrostatic potential maps .
- pKa Prediction Tools : Software like MarvinSuite estimates protonation states of the methanamine group, critical for understanding pH-dependent reactivity .
Q. What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based AKT inhibition assays (e.g., ADP-Glo™) with IC₅₀ determination, referencing protocols for structurally related AKT inhibitors .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations in the pyrazole ring (e.g., substituent position) and correlate changes with inhibitory activity .
- Docking Studies : Employ AutoDock Vina to model interactions with ATP-binding pockets, guided by crystallographic data of homologous proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
